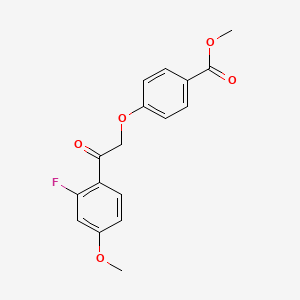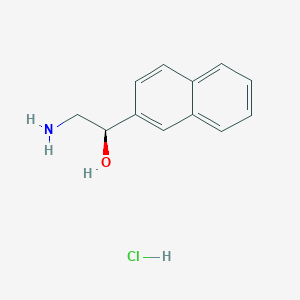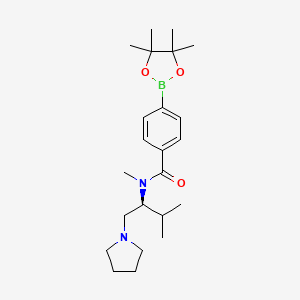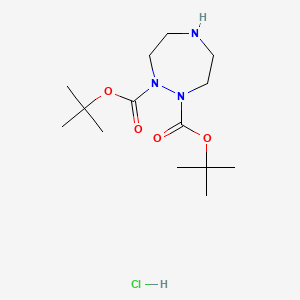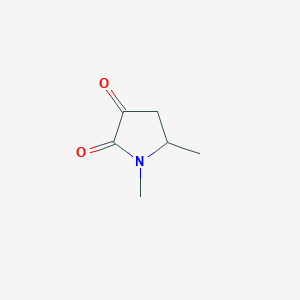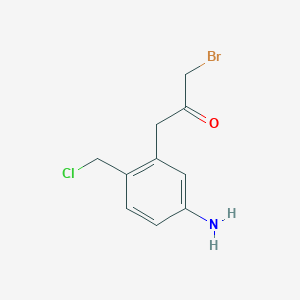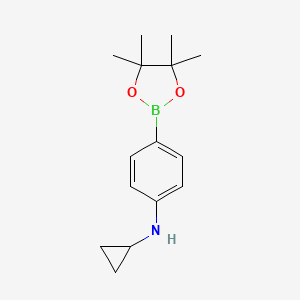
Methyltetrazine-amino-PEG5-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-amino-PEG5-azide is a heterobifunctional polyethylene glycol linker containing a methyltetrazine group and an azide group. This compound is widely used in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG5-azide is synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol with methyltetrazine and azide groups. The methyltetrazine group is typically introduced via a reaction with a tetrazine derivative, while the azide group is incorporated through a reaction with an azide-containing reagent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes purification steps such as chromatography and crystallization to remove impurities.
化学反応の分析
Types of Reactions
Methyltetrazine-amino-PEG5-azide undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction: This reaction occurs between the methyltetrazine group and strained alkenes or alkynes, forming stable dihydropyridazine linkages.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with terminal alkynes in the presence of copper catalysts to form triazole linkages.
Common Reagents and Conditions
Reagents: Strained alkenes, alkynes, copper catalysts.
Conditions: Mild buffer conditions, often at room temperature or slightly elevated temperatures.
Major Products
Dihydropyridazine Linkages: Formed from the inverse electron demand Diels-Alder reaction.
Triazole Linkages: Formed from the copper-catalyzed azide-alkyne cycloaddition.
科学的研究の応用
Methyltetrazine-amino-PEG5-azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in bioorthogonal labeling for imaging and tracking biomolecules in live cells.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology.
作用機序
Methyltetrazine-amino-PEG5-azide exerts its effects through bioorthogonal reactions that do not interfere with native biochemical processes. The methyltetrazine group reacts with strained alkenes or alkynes via the inverse electron demand Diels-Alder reaction, while the azide group participates in copper-catalyzed azide-alkyne cycloaddition. These reactions enable the selective labeling and modification of biomolecules in complex biological environments .
類似化合物との比較
Similar Compounds
Methyltetrazine-PEG5-methyltetrazine: Contains two methyltetrazine groups and is used for similar bioorthogonal reactions.
Methyltetrazine-PEG5-alkyne: Features a methyltetrazine group and an alkyne group, used in click chemistry.
Uniqueness
Methyltetrazine-amino-PEG5-azide is unique due to its dual functionality, allowing it to participate in both inverse electron demand Diels-Alder reactions and copper-catalyzed azide-alkyne cycloaddition. This versatility makes it a valuable tool in various scientific and industrial applications .
特性
分子式 |
C23H35N8O6+ |
|---|---|
分子量 |
519.6 g/mol |
IUPAC名 |
imino-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |
InChI |
InChI=1S/C23H34N8O6/c1-19-27-29-23(30-28-19)21-4-2-20(3-5-21)18-25-22(32)6-8-33-10-12-35-14-16-37-17-15-36-13-11-34-9-7-26-31-24/h2-5,24H,6-18H2,1H3/p+1 |
InChIキー |
IVOYDNAKAGATIU-UHFFFAOYSA-O |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


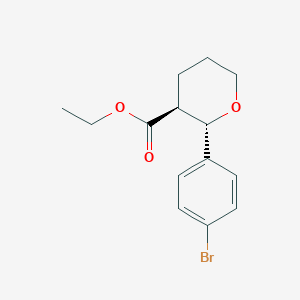
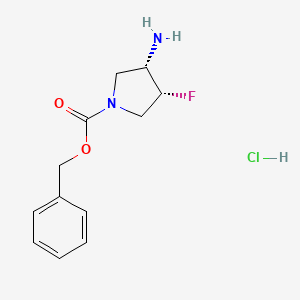

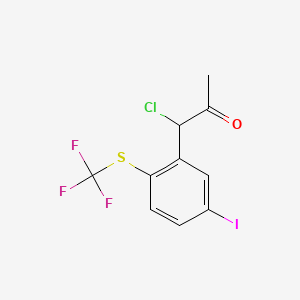
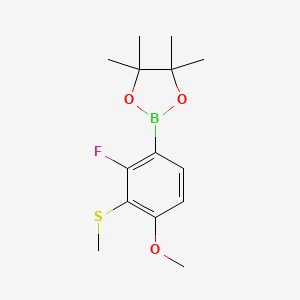
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)

